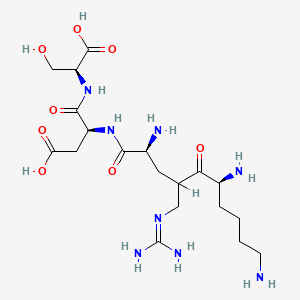
Krds tetrapeptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Krds peptide is a synthetic tetrapeptide derived from lactotransferrin (residues 39 to 42); inhibits binding of monoclonal antibody against glycoprotein IIb-IIIa on ADP-Stimulated platelets and megakaryocytes.
Aplicaciones Científicas De Investigación
Antithrombotic Properties
Inhibition of Platelet Aggregation:
KRDS has been shown to effectively inhibit platelet aggregation induced by various agonists, including thrombin and ADP. Studies indicate that KRDS impairs both the aggregation and secretion processes in platelets, making it a potential candidate for antithrombotic therapy. In vitro experiments demonstrated that KRDS inhibited ADP-induced platelet aggregation with an IC50 value of 350 μM and thrombin-induced serotonin release with an IC50 of 525 μM .
In Vivo Thrombus Formation:
In animal models, specifically dogs, KRDS was administered before surgical procedures to assess its effects on thrombus formation. Results showed that the weight of thrombi removed from the femoral artery was reduced by 50% in the presence of KRDS compared to controls, indicating its potential as an effective antithrombotic agent .
Comparative Studies
KRDS vs. RGDS:
Comparative analyses between KRDS and RGDS reveal differing effects on platelet functions. While RGDS primarily inhibits aggregation at lower concentrations without affecting granule secretion, KRDS shows a more profound impact on both aggregation and secretion processes . This distinction underscores the unique therapeutic potential of KRDS in managing thrombotic conditions.
Health Benefits Beyond Antithrombosis
Potential in Functional Foods:
Given its safety profile and efficacy, KRDS may serve as a functional food ingredient aimed at preventing thrombosis without the adverse effects associated with conventional antithrombotic drugs . The incorporation of bioactive peptides like KRDS into dietary products could provide a novel approach to cardiovascular health.
Summary of Key Findings
Propiedades
Número CAS |
116430-80-9 |
|---|---|
Fórmula molecular |
C19H36N8O8 |
Peso molecular |
504.5 g/mol |
Nombre IUPAC |
(3S)-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxo-3-[[(2S,6S)-2,6,10-triamino-4-[(diaminomethylideneamino)methyl]-5-oxodecanoyl]amino]butanoic acid |
InChI |
InChI=1S/C19H36N8O8/c20-4-2-1-3-10(21)15(31)9(7-25-19(23)24)5-11(22)16(32)26-12(6-14(29)30)17(33)27-13(8-28)18(34)35/h9-13,28H,1-8,20-22H2,(H,26,32)(H,27,33)(H,29,30)(H,34,35)(H4,23,24,25)/t9?,10-,11-,12-,13-/m0/s1 |
Clave InChI |
UIQDLWNRJRTKJV-CYDGBPFRSA-N |
SMILES |
C(CCN)CC(C(=O)C(CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N)N |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)C(C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N)N |
SMILES canónico |
C(CCN)CC(C(=O)C(CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Secuencia |
KRDS |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
KRDS peptide KRDS tetrapeptide Lys-Arg-Asp-Ser lysine-arginine-aspartic acid-serine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















